6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 2-thiophenecarboxylate
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Overview
Description
6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 2-thiophenecarboxylate is a chemical compound with a complex structure that includes a pyridazine ring, a phenyl group, and a thiophene carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 2-thiophenecarboxylate typically involves multiple steps, starting with the formation of the pyridazine ring. One common method is the cyclization of a suitable precursor containing the phenyl and thiophene groups under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process is optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 2-thiophenecarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out in an acidic or neutral medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. The reaction is often performed in anhydrous solvents like ether or THF.
Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles, such as halides or alkoxides. The reaction conditions depend on the specific nucleophile and the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted derivatives where the phenyl or thiophene groups have been modified.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 2-thiophenecarboxylate is studied for its potential biological activity. It may be used as a probe to investigate enzyme mechanisms or as a precursor for bioactive compounds.
Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting specific diseases.
Industry: In industry, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 2-thiophenecarboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Pyridafenthion: A related compound with similar structural features, used primarily as an insecticide.
Phosphorothioic acid derivatives: Compounds with similar phosphorothioic acid groups, used in various chemical applications.
Uniqueness: 6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 2-thiophenecarboxylate is unique due to its specific combination of functional groups and its potential applications in multiple fields. Its reactivity and versatility set it apart from other similar compounds.
Properties
IUPAC Name |
(6-oxo-1-phenylpyridazin-3-yl) thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3S/c18-14-9-8-13(20-15(19)12-7-4-10-21-12)16-17(14)11-5-2-1-3-6-11/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTJGIJCEFAJCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=CC(=N2)OC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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